molecular formula C11H8BrNO3 B11840723 Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate

Cat. No.: B11840723
M. Wt: 282.09 g/mol
InChI Key: KLKJTIKYGIQYRJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the bromination of 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones using bromine in glacial acetic acid . This reaction leads to the formation of the desired brominated product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate is unique due to its specific bromination, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 7-bromo-2-oxo-1H-quinoline-5-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(14)13-9/h2-5H,1H3,(H,13,14)

InChI Key

KLKJTIKYGIQYRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=O)NC2=CC(=C1)Br

Origin of Product

United States

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